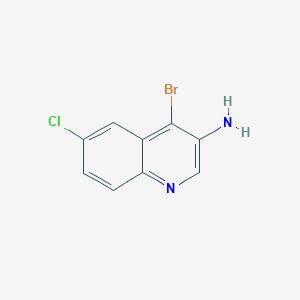

4-Bromo-6-chloroquinolin-3-amine

Description

4-Bromo-6-chloroquinolin-3-amine is a halogenated quinoline derivative featuring a bromine atom at position 4, a chlorine atom at position 6, and an amine group at position 3. The compound’s PubChem entry (CAS: Not explicitly listed) suggests structural similarity to other bioactive quinolines, though specific pharmacological data remain underexplored .

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

4-bromo-6-chloroquinolin-3-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |

InChI Key |

SPLQUWHNCZTYMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloroquinolin-3-amine typically involves the substitution reactions on the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "4-Bromo-6-chloroquinolin-3-amine" are not available in the search results, the search results do provide information regarding the synthesis of related compounds and the applications of quinolines and related compounds in general.

Synthesis and Reactions

- Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine To produce the title compound, 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline are mixed and refluxed for 16 hours, followed by the addition of Hünig's base . The resulting mixture is purified to yield the title compound in 83% yield .

- Reaction of 2-chloroquinoline-3-carbaldehyde analogs Reaction of 2-chloroquinoline-3-carbaldehyde analogs with morpholine in the presence of dimethylaminopyridine yields 2-morpholinoquinoline-3-carbaldehydes . Further refluxing with 2-amino-5-methyl-thiophene-3-carbonitrile, followed by reduction with sodium boron hydride, gives substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes .

Applications of Quinoline Derivatives

- Drug Discovery The quinoline moiety is an important structure in drug discovery and development, demonstrating a wide range of pharmacological activities .

- Anti-Microbial Activity Novel nitrogen-containing molecules have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

- Anti-Cancer Activity N,N′-(1,4-phenylene)bis{ N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} has shown promising activity against lung cancer cells (A549) while sparing non-cancerous cells . It also induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cis-platin, highlighting its potential as a therapeutic agent for lung cancer treatment .

Applications of related compounds

- 3-Amino-4-bromo-6-chloropyridazine 3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound used in organic synthesis and material science . It serves as a building block for synthesizing pharmaceutical intermediates and functional materials . It is also used in the development of organic light-emitting diodes (OLEDs) as an electron transport material .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and bacterial cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key analogs of 4-bromo-6-chloroquinolin-3-amine, emphasizing substituent positions and molecular properties:

Physicochemical Properties

- Lipophilicity: The presence of bromine and chlorine atoms increases hydrophobicity. For example, 6-bromo-4-chloroquinoline (logP ~3.2) is more lipophilic than 4-bromo-6-methylpyridin-3-amine (logP ~2.1), attributed to the larger halogen atoms .

- Solubility: Amine-containing derivatives (e.g., 4-bromo-6-chloroquinolin-3-amine) exhibit improved aqueous solubility compared to non-polar analogs like 6-bromo-4-chloro-2-phenylquinoline .

Biological Activity

4-Bromo-6-chloroquinolin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

MALT1 is a key player in various signaling pathways involved in lymphocyte activation and proliferation. It has been implicated in several hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). The inhibition of MALT1 by 4-Bromo-6-chloroquinolin-3-amine can disrupt these pathways, leading to reduced cell viability in cancer cells that depend on MALT1 activity for survival. This compound acts by binding to MALT1 and inhibiting its proteolytic activity, which is constitutively active in certain cancer cells, particularly those of the ABC-DLBCL subtype .

Biological Activity and Anticancer Effects

Research indicates that 4-Bromo-6-chloroquinolin-3-amine exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| ABC-DLBCL | 0.67 | Diffuse Large B-cell Lymphoma |

| HCT-116 | 0.80 | Colon Cancer |

| ACHN | 0.87 | Renal Cancer |

| PC-3 | 0.95 | Prostate Cancer |

The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. These findings suggest that 4-Bromo-6-chloroquinolin-3-amine has a potent anticancer effect across multiple cancer types .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4-Bromo-6-chloroquinolin-3-amine in preclinical models:

- In Vitro Studies : In vitro experiments demonstrated that treatment with 4-Bromo-6-chloroquinolin-3-amine led to significant apoptosis in ABC-DLBCL cell lines. The compound's ability to inhibit NF-kB target gene expression was confirmed through gene expression analysis post-treatment .

- Animal Models : In vivo studies using mouse models have shown that administration of this compound can significantly reduce tumor size in xenograft models of DLBCL, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Molecular docking studies have provided insights into how 4-Bromo-6-chloroquinolin-3-amine interacts with MALT1. The binding affinity was found to be high, suggesting a strong interaction that could effectively inhibit MALT1's function .

Potential Applications

The biological activities of 4-Bromo-6-chloroquinolin-3-amine extend beyond anticancer effects:

- Autoimmune Diseases : Given its role in inhibiting MALT1, this compound may also have applications in treating autoimmune diseases where MALT1 dysregulation is implicated, such as rheumatoid arthritis and multiple sclerosis .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.